molecular formula C18H15ClN2O3S B2929512 3'-(3-Chloro-4-methoxyphenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 894564-15-9

3'-(3-Chloro-4-methoxyphenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B2929512
CAS No.: 894564-15-9
M. Wt: 374.84
InChI Key: BLHNQVLMGLSSRY-UHFFFAOYSA-N
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Description

3’-(3-Chloro-4-methoxyphenyl)-1-methyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of an indole moiety and a thiazolidine ring in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(3-Chloro-4-methoxyphenyl)-1-methyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The thiazolidine ring can be introduced through a cyclization reaction involving a thiol and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3’-(3-Chloro-4-methoxyphenyl)-1-methyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3’-(3-Chloro-4-methoxyphenyl)-1-methyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3’-(3-Chloro-4-methoxyphenyl)-1-methyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione exerts its effects involves interactions with specific molecular targets. The indole moiety can bind to various receptors, while the thiazolidine ring may interact with enzymes or other proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety.

    Thiazolidine Derivatives: Compounds such as thiazolidine-2,4-dione and pioglitazone share the thiazolidine ring.

Uniqueness

What sets 3’-(3-Chloro-4-methoxyphenyl)-1-methyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione apart is its spiro structure, which combines both indole and thiazolidine rings. This unique combination provides distinct chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-1'-methylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S/c1-20-14-6-4-3-5-12(14)18(17(20)23)21(16(22)10-25-18)11-7-8-15(24-2)13(19)9-11/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHNQVLMGLSSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)N(C(=O)CS3)C4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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